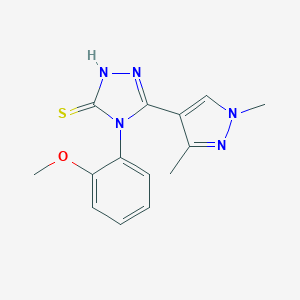
3-(1,3-dimethyl-4-pyrazolyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dimethyl-4-pyrazolyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Synthesis and Properties : The compound is part of a group of pyrazole and 1,2,4-triazole derivatives, known for their significant pharmacological potential. Studies have focused on the synthesis and properties of these compounds, including 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, exploring their chemical transformations and potential biological activities, especially antifungal properties (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Activities : Some studies have synthesized and tested similar compounds, like 4-substituted benzylidene amino-5-[3(5)-methyl-5(3)-phenyl-1H-1-pyrazolyl]-2,4-dihydro-3H- 1,2,4-triazole-3-thione, for their antimicrobial activities against various microorganisms, with many showing significant antibacterial activity against Gram-positive bacteria (Dogan, Büyüktimkin, Rollas, Yemni, & Çevikbaş, 1997).
Pharmaceutical Development : The development of new, low-toxic, and highly efficient medicines based on derivatives of 1,2,4-triazole-3-thione, including compounds with methoxyphenyl and trimethoxyphenyl radicals, is a focus area. These compounds have been investigated for their antimicrobial activity, demonstrating that the introduction of a methoxyphenyl radical can significantly enhance antimicrobial performance (Samelyuk & Kaplaushenko, 2013).
Molecular Structure Analysis : Research on the molecular structure, such as studying the
pincerconformation of related compounds, contributes to a deeper understanding of their potential applications. For instance, a study on 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione explored its structural aspects and intermolecular interactions (Mague, Mohamed, Akkurt, Marzouk, Hawaiz, & Abdel-Rahman, 2017).Antifungal Drug Development : The synthesis of Schiff bases related to 1,2,4-triazole-3-thione has been investigated for developing new antifungal compounds. These studies include characterizations and biological activity assessments, providing valuable insights into their potential as antifungal agents (Wu, Zhang, Qi, Ren, & Ma, 2019).
Corrosion Inhibition : Research has also been conducted on compounds like 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH) for their corrosion inhibition properties, particularly in the context of protecting mild steel in corrosive environments (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
properties
Product Name |
3-(1,3-dimethyl-4-pyrazolyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
|---|---|
Molecular Formula |
C14H15N5OS |
Molecular Weight |
301.37g/mol |
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H15N5OS/c1-9-10(8-18(2)17-9)13-15-16-14(21)19(13)11-6-4-5-7-12(11)20-3/h4-8H,1-3H3,(H,16,21) |
InChI Key |
GFKNQTAYZDYWHT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C2=NNC(=S)N2C3=CC=CC=C3OC)C |
Canonical SMILES |
CC1=NN(C=C1C2=NNC(=S)N2C3=CC=CC=C3OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-{3-[(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B454672.png)
![2,6-Bis[(5-bromo-2-thienyl)methylene]cyclohexanone](/img/structure/B454674.png)

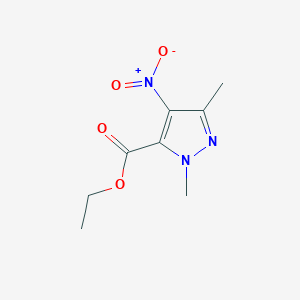
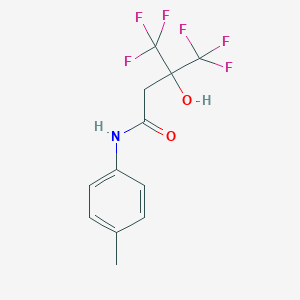
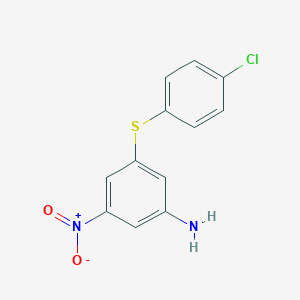
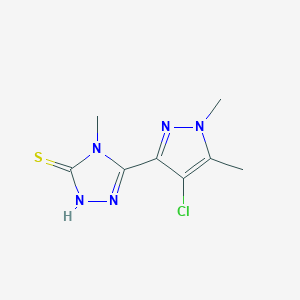
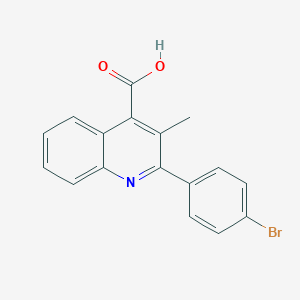
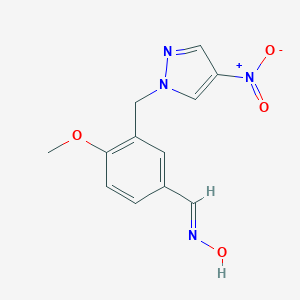
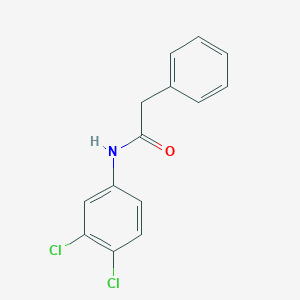
![5-[(2-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B454687.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-bromobenzamide](/img/structure/B454688.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454696.png)
